TBDMS vs. BOC Protection for Diheteroarylethenes
In a comparative study on the synthesis of indole-containing diheteroarylethenes for photochromic FRET (pcFRET) applications, the TBDMS protection strategy was demonstrated to be superior to BOC protection for derivatization at the indole N-atom, producing higher yields in the overall synthetic sequence [1]. The BOC-protected derivatives additionally introduced unfavorable alterations to the optical properties of the final photochromic compounds [1].
| Evidence Dimension | Synthetic Yield (Overall Sequence) |
|---|---|
| Target Compound Data | Not explicitly quantified (yield superiority stated qualitatively as 'higher yields' and 'superior') |
| Comparator Or Baseline | BOC (tert-butoxycarbonyl) protection strategy |
| Quantified Difference | TBDMS protection 'superior' to BOC; BOC derivatives exhibit undesirable optical property alterations |
| Conditions | Multi-step synthesis of asymmetric diheteroarylethenes functionalized for biomolecule coupling |
Why This Matters
For procurement of building blocks intended for complex photochromic materials synthesis, the TBDMS-protected indole intermediate avoids the synthetic yield penalty and optical property compromise associated with BOC-protected alternatives, reducing both material cost and purification burden.
- [1] Giordano, L.; Vermeij, R. J.; Jares-Erijman, E. A. Synthesis of indole-containing diheteroarylethenes. New probes for photochromic FRET (pcFRET). Arkivoc 2005, (xii), 268–281. View Source
